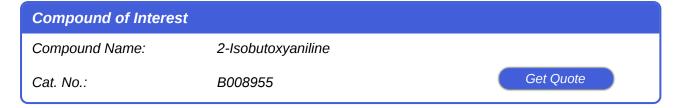


# Synthesis and Characterization of 2-Isobutoxyaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

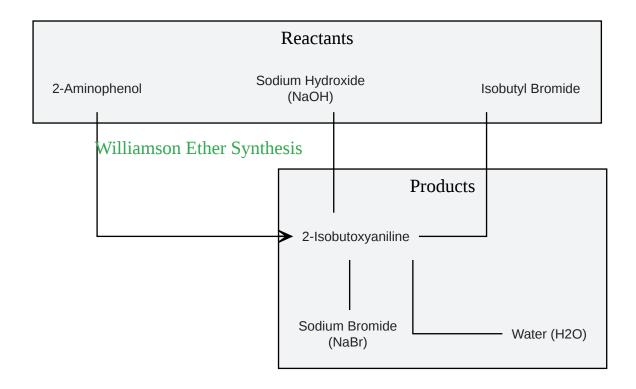
This guide provides a comprehensive overview of the synthesis and characterization of **2-isobutoxyaniline**, a valuable intermediate in pharmaceutical and chemical research. The document details a robust synthetic protocol, outlines key characterization methodologies, and presents expected data in a clear, structured format.

# Synthesis of 2-Isobutoxyaniline

The synthesis of **2-isobutoxyaniline** is most effectively achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-aminophenol is reacted with an isobutyl halide (e.g., isobutyl bromide) to yield the desired **2-isobutoxyaniline**.

## **Reaction Scheme**





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Caption: Reaction scheme for the synthesis of **2-isobutoxyaniline**.

## **Experimental Protocol**

This protocol is adapted from established Williamson ether synthesis procedures.[1]

#### Materials:

- 2-Aminophenol
- Sodium Hydroxide (NaOH)
- Isobutyl Bromide
- Ethanol (absolute)
- · Diethyl ether
- Saturated sodium chloride solution (brine)



- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

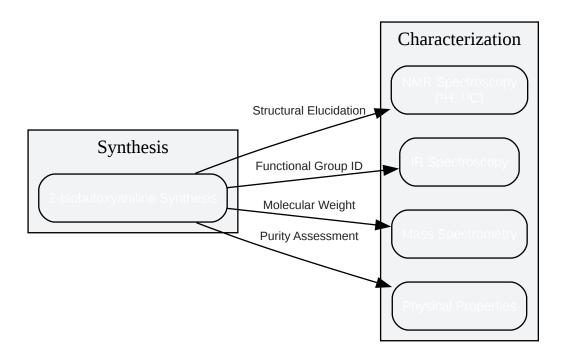
#### Procedure:

- Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 eq) in absolute ethanol. To this solution, add sodium hydroxide (1.05 eq) pellets portion-wise with stirring. The mixture will warm up as the sodium phenoxide salt forms. Stir the mixture until all the sodium hydroxide has dissolved.
- Alkylation: To the freshly prepared sodium 2-aminophenoxide solution, add isobutyl bromide
   (1.1 eq) dropwise through the condenser.
- Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
   Remove the ethanol using a rotary evaporator. To the residue, add diethyl ether and water.
   Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>),
  filter, and concentrate under reduced pressure to obtain the crude 2-isobutoxyaniline. The
  crude product can be further purified by vacuum distillation or column chromatography on
  silica gel.

# Characterization of 2-Isobutoxyaniline



The structure and purity of the synthesized **2-isobutoxyaniline** can be confirmed using a combination of spectroscopic and physical methods.



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Caption: Logical workflow for the characterization of **2-isobutoxyaniline**.

**Physical Properties** 

Property	Expected Value
Appearance	Colorless to pale yellow liquid
Molecular Formula	C10H15NO
Molecular Weight	165.23 g/mol
Boiling Point	Data not available; expected to be > 200 °C at atmospheric pressure.

# **Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **2-isobutoxyaniline** based on the analysis of its functional groups and data from analogous compounds.[2][3][4]



## <sup>1</sup>H NMR Spectroscopy (Expected Chemical Shifts)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	6.7 - 7.2	m	4H
-NH <sub>2</sub>	3.5 - 4.5	br s	2H
-O-CH <sub>2</sub> -	3.8 - 4.0	d	2H
-CH(CH <sub>3</sub> ) <sub>2</sub>	1.9 - 2.2	m	1H
-CH(CH <sub>3</sub> ) <sub>2</sub>	0.9 - 1.1	d	6H

## <sup>13</sup>C NMR Spectroscopy (Expected Chemical Shifts)

Carbon	Chemical Shift (δ, ppm)
Aromatic C-O	145 - 150
Aromatic C-N	138 - 142
Aromatic C-H	110 - 125
-O-CH₂-	70 - 75
-CH(CH <sub>3</sub> ) <sub>2</sub>	28 - 32
-CH(CH <sub>3</sub> ) <sub>2</sub>	18 - 22

IR Spectroscopy (Expected Absorption Bands)



Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Ether)	1200 - 1260	Strong
C-N Stretch (Amine)	1250 - 1340	Medium

### Mass Spectrometry (Expected Fragmentation)

m/z	Interpretation
165	[M] <sup>+</sup> (Molecular Ion)
109	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
92	[C <sub>6</sub> H <sub>6</sub> NO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

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